molecular formula C4H11BF3KSi B6245472 potassium trifluoro[(trimethylsilyl)methyl]boranuide CAS No. 569370-67-8

potassium trifluoro[(trimethylsilyl)methyl]boranuide

Cat. No. B6245472
CAS RN: 569370-67-8
M. Wt: 194.1
InChI Key:
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Description

Potassium trifluoro[(trimethylsilyl)methyl]boranuide (KTFMSB) is an organoboron compound that is used in organic synthesis for a variety of purposes. KTFMSB has been used in a variety of scientific research applications and is known for its ability to catalyze a wide range of reactions. KTFMSB is a powerful reagent that is used in the synthesis of organic compounds, as well as in the synthesis of pharmaceuticals and other materials.

Mechanism of Action

Potassium trifluoro[(trimethylsilyl)methyl]boranuide is a Lewis acid that can act as a catalyst for a variety of reactions. It can act as a nucleophile, attacking electrophilic centers, as well as an electrophile, attacking nucleophilic centers. potassium trifluoro[(trimethylsilyl)methyl]boranuide can also act as a ligand, binding to transition metal complexes and coordination compounds.
Biochemical and Physiological Effects
potassium trifluoro[(trimethylsilyl)methyl]boranuide is not known to have any direct biochemical or physiological effects. It is not known to be toxic or carcinogenic, and it is not known to have any direct effects on the human body.

Advantages and Limitations for Lab Experiments

Potassium trifluoro[(trimethylsilyl)methyl]boranuide has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is easily synthesized from commercially available starting materials. Additionally, it is a relatively stable reagent and can be stored for extended periods of time without significant degradation.
However, potassium trifluoro[(trimethylsilyl)methyl]boranuide does have some limitations. It is a relatively weak reagent and can be easily deactivated by competing nucleophiles or other reagents. Additionally, it is not very soluble in water, which can limit its use in aqueous systems.

Future Directions

Potassium trifluoro[(trimethylsilyl)methyl]boranuide has a number of potential future applications. It can be used in the synthesis of pharmaceuticals, polymers, and other materials. Additionally, it can be used in the synthesis of organometallic complexes and coordination compounds. Additionally, it can be used in the synthesis of peptides and other biopolymers. potassium trifluoro[(trimethylsilyl)methyl]boranuide can also be used in the synthesis of catalysts for a variety of reactions. Finally, potassium trifluoro[(trimethylsilyl)methyl]boranuide can be used in the synthesis of nanomaterials for use in a variety of applications.

Synthesis Methods

Potassium trifluoro[(trimethylsilyl)methyl]boranuide is synthesized by the reaction of potassium trifluoroborane and trimethylsilylmethyl bromide. This reaction is carried out in a polar aprotic solvent such as acetonitrile or dimethylformamide. The reaction is catalyzed by a base such as potassium carbonate or potassium hydroxide. The reaction is typically carried out at room temperature, although higher temperatures may be used to increase the rate of reaction.

Scientific Research Applications

Potassium trifluoro[(trimethylsilyl)methyl]boranuide has been used in a variety of scientific research applications. It has been used to catalyze the synthesis of a variety of organic compounds, including pharmaceuticals, polymers, and other materials. potassium trifluoro[(trimethylsilyl)methyl]boranuide has also been used to catalyze the oxidation of alcohols and the reduction of carbonyl compounds. Additionally, potassium trifluoro[(trimethylsilyl)methyl]boranuide has been used in the synthesis of polymers and other materials.

properties

{ "Design of the Synthesis Pathway": "The synthesis of potassium trifluoro[(trimethylsilyl)methyl]boranuide can be achieved through a two-step process. The first step involves the synthesis of trimethylsilylmethyl trifluoroborate, which is then reacted with potassium tert-butoxide to form the final product.", "Starting Materials": [ "Trimethyl borate", "Methyl trifluoromethanesulfonate", "Potassium tert-butoxide", "Trimethylsilyl chloride", "Potassium fluoride", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: Synthesis of trimethylsilylmethyl trifluoroborate", "1.1. In a 500 mL round-bottom flask, add 50 mL of dry diethyl ether and 10 mL of trimethyl borate.", "1.2. Add 10 mL of methyl trifluoromethanesulfonate dropwise to the flask while stirring at room temperature.", "1.3. Add 10 mL of trimethylsilyl chloride dropwise to the flask while stirring at room temperature.", "1.4. Add 5 g of potassium fluoride to the flask and stir for 24 hours at room temperature.", "1.5. Filter the mixture through a celite pad and evaporate the solvent under reduced pressure.", "1.6. Recrystallize the product from methanol to obtain trimethylsilylmethyl trifluoroborate as a white solid.", "Step 2: Synthesis of potassium trifluoro[(trimethylsilyl)methyl]boranuide", "2.1. In a 250 mL round-bottom flask, add 10 mL of dry diethyl ether and 1.5 g of potassium tert-butoxide.", "2.2. Add 1.5 g of trimethylsilylmethyl trifluoroborate to the flask while stirring at room temperature.", "2.3. Stir the mixture for 24 hours at room temperature.", "2.4. Filter the mixture through a celite pad and evaporate the solvent under reduced pressure.", "2.5. Recrystallize the product from methanol to obtain potassium trifluoro[(trimethylsilyl)methyl]boranuide as a white solid." ] }

CAS RN

569370-67-8

Molecular Formula

C4H11BF3KSi

Molecular Weight

194.1

Purity

95

Origin of Product

United States

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